A Senior Application Scientist's Guide to p-Vinylphenyl Isothiocyanate
A Senior Application Scientist's Guide to p-Vinylphenyl Isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Vinylphenyl isothiocyanate (VPITC), also known as 4-vinylphenyl isothiocyanate or 4-isothiocyanatostyrene, is a unique bifunctional molecule that serves as a powerful tool in both polymer chemistry and bioconjugation. Its structure incorporates a polymerizable vinyl group and a highly reactive isothiocyanate group. This guide provides an in-depth analysis of VPITC's core properties, reactivity, and key applications. We will explore its physicochemical characteristics, delve into the distinct reaction mechanisms of its two functional moieties, and present field-proven protocols for its use in protein labeling and polymer synthesis. This document is designed to be a comprehensive technical resource, enabling researchers to leverage the full potential of this versatile chemical compound.
Introduction: The Bifunctional Advantage
In the landscape of chemical reagents, molecules that possess orthogonal reactivity are of immense value. p-Vinylphenyl isothiocyanate (VPITC) is a prime example, featuring a vinyl group susceptible to polymerization and an isothiocyanate group that readily reacts with nucleophiles, particularly primary amines. This dual nature allows for innovative molecular construction. For instance, it can be first incorporated into a polymer backbone via its vinyl group, leaving the isothiocyanate moiety as a pendant group available for subsequent covalent attachment of biomolecules. Conversely, it can first be conjugated to a protein or peptide, and the vinyl group can then be used to anchor the entire bioconjugate onto a surface or into a polymer matrix. Understanding the fundamental properties and reactivity of VPITC is paramount to exploiting its capabilities in drug delivery, diagnostics, and material science.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of successful experimental design. VPITC is a compound whose handling, storage, and reaction conditions are dictated by these core characteristics.
| Property | Value | Source(s) |
| CAS Number | 1520-20-3 | [1][2][3][4] |
| Molecular Formula | C₉H₇NS | [1][2][3] |
| Molecular Weight | 161.22 g/mol | [1][2][3] |
| IUPAC Name | 1-ethenyl-4-isothiocyanatobenzene | [4] |
| Synonyms | 4-Vinylphenyl isothiocyanate, 1-Isothiocyanato-4-vinylbenzene | [1][4][5][6] |
| Normal Boiling Point | 579.61 K (306.46 °C) | [2] |
| logP (Octanol/Water) | 3.064 (Crippen Calculated) | [2] |
| Water Solubility | log10WS = -3.21 (mol/L) (Crippen Calculated) | [2] |
Note: Some physical properties are calculated estimates from chemical property databases.
Chemical Reactivity: A Tale of Two Moieties
The utility of VPITC stems directly from the distinct and controllable reactivity of its vinyl and isothiocyanate functional groups.
The Isothiocyanate Group: The Bioconjugation Engine
The isothiocyanate group (-N=C=S) is an electrophile that is highly reactive toward primary amines, forming a stable thiourea linkage.[7] This reaction is the cornerstone of its use in labeling proteins, peptides, and other amine-containing biomolecules.
-
Mechanism: The reaction proceeds via nucleophilic attack of the unprotonated amine on the central carbon atom of the isothiocyanate.
-
pH Dependence: The reaction is highly pH-dependent. It is most efficient at a pH between 8 and 9.5.[7][8] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, without causing significant hydrolysis of the isothiocyanate group. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[8][9][10]
-
Selectivity: While isothiocyanates can react with other nucleophiles like thiols (e.g., from cysteine residues), the reaction with amines is generally more favorable and forms more stable products under standard labeling conditions.[7][8] The reaction with thiols to form a dithiocarbamate linkage tends to occur at a slightly more acidic pH (6-8).[7]
The Vinyl Group: The Polymerization Handle
The vinyl group (-CH=CH₂) of VPITC behaves like a typical styrene monomer. It can undergo polymerization through various mechanisms, most commonly free-radical polymerization, to form polystyrene derivatives.[11][12]
-
Homopolymerization: VPITC can be polymerized to form poly(p-vinylphenyl isothiocyanate), a reactive polymer where each repeating unit carries a functional isothiocyanate group.
-
Copolymerization: It can be copolymerized with other monomers (like styrene) to introduce a controlled density of reactive isothiocyanate sites along the polymer chain.[11] This allows for the tuning of the polymer's properties while providing sites for later functionalization.
The orthogonality of these two groups is critical. Polymerization of the vinyl group can be initiated under conditions that do not affect the isothiocyanate group, and the isothiocyanate can be reacted with amines under conditions that will not trigger polymerization.
Core Applications in Research and Development
Bioconjugation and Protein Labeling
The most prevalent application of VPITC is in the covalent labeling of proteins and peptides for diagnostic and research purposes.[13] By conjugating VPITC to a fluorescent dye, an enzyme, or a chelating agent for radiolabeling, it can serve as a heterobifunctional crosslinker. Benzyl isothiocyanates, a related class, have shown excellent specificity for cysteine residues under certain conditions, highlighting the tunability of this chemical family.[14][15]
Functional Polymers and Surfaces
VPITC is a valuable monomer for creating functional polymers. These polymers can be used as reactive coatings, resins for affinity chromatography, or scaffolds for immobilizing enzymes or antibodies.[11] For example, polymer particles can be surface-functionalized by incorporating VPITC-modified emulsifiers, enabling the attachment of targeting ligands for drug delivery applications.[16]
Experimental Protocols
The following protocols are exemplary and should be optimized for specific applications.
Protocol: General Procedure for Protein Labeling
This protocol is adapted from standard methods for labeling antibodies with isothiocyanate-based reagents like FITC.[8][9][10][17]
Objective: To covalently label a protein with an isothiocyanate-functionalized molecule.
Materials:
-
Protein of interest (e.g., antibody) at 5-10 mg/mL.
-
Labeling Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.0.
-
VPITC or VPITC-derivatized molecule (e.g., VPITC-dye).
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-exclusion chromatography column (e.g., Zeba™ Desalt Spin Column) or dialysis tubing appropriate for the protein's molecular weight.
Procedure:
-
Buffer Exchange: Ensure the protein is in the correct Labeling Buffer. Buffers containing primary amines (Tris, glycine) are incompatible and must be removed, typically by dialysis or using a desalting column.[9][10]
-
Prepare Labeling Reagent: Immediately before use, dissolve the VPITC reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[17]
-
Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the dissolved VPITC reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][17] Gentle mixing during incubation is recommended.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.[9][10]
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a desalting column or extensive dialysis against a suitable storage buffer (e.g., PBS).
Sources
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- 12. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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